molecular formula C24H25FN4O2 B2848702 N-[(2-fluorophenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1185027-93-3

N-[(2-fluorophenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B2848702
CAS No.: 1185027-93-3
M. Wt: 420.488
InChI Key: DIDGKVWKHGWKDQ-UHFFFAOYSA-N
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Description

N-[(2-Fluorophenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a benzamide derivative featuring a pyrazine core substituted with a 4-methylpiperidin-1-yl group at position 3 and a benzamide moiety linked via an ether oxygen at position 2. The 2-fluorobenzyl group attached to the amide nitrogen introduces steric and electronic effects that may influence receptor binding or pharmacokinetic properties.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O2/c1-17-10-14-29(15-11-17)22-24(27-13-12-26-22)31-20-8-6-18(7-9-20)23(30)28-16-19-4-2-3-5-21(19)25/h2-9,12-13,17H,10-11,14-16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDGKVWKHGWKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the methoxyphenoxy group, and the coupling with the fluorophenyl benzamide moiety. Common reagents used in these reactions include:

    Pyrimidine precursors: such as 4-chloropyrimidine.

    Phenol derivatives:

    Coupling reagents: like EDCI or DCC for amide bond formation.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to increase yield and purity. These methods often include:

    Catalysts: to enhance reaction rates.

    Solvents: such as DMF or DMSO to dissolve reactants.

    Purification techniques: like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:

    Oxidation: where the methoxy group may be oxidized to a hydroxyl group.

    Reduction: where the nitro group (if present) can be reduced to an amine.

    Substitution: where the fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: such as KMnO₄ or H₂O₂.

    Reducing agents: like NaBH₄ or LiAlH₄.

    Nucleophiles: such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: may yield hydroxyl derivatives.

    Reduction: may yield amine derivatives.

    Substitution: may yield substituted benzamides.

Scientific Research Applications

    Chemistry: as a building block for more complex molecules.

    Biology: for studying its interactions with biological targets.

    Medicine: for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include:

    Signal transduction pathways: affecting cellular responses.

    Enzymatic pathways: inhibiting or activating specific enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazine and Piperidine Substituents

4-{[3-(1-Piperidinyl)-2-Pyrazinyl]Oxy}-N-[4-(Trifluoromethyl)Benzyl]Benzamide ()

  • Key Differences : The trifluoromethyl group on the benzyl moiety enhances lipophilicity compared to the 2-fluorophenyl group in the target compound.
  • Physicochemical Properties : Molecular weight (MW) = 471.5 g/mol vs. the target compound’s estimated MW of ~438.5 g/mol. The trifluoromethyl group contributes to higher metabolic stability but may reduce solubility .

Biological Relevance: Chlorine atoms are known to enhance receptor binding in kinase inhibitors, suggesting this analogue may exhibit stronger target engagement .

Benzamide Derivatives with Heterocyclic Modifications

N-(2-Fluorophenyl)Benzamide Derivatives () Example: 3-(5-(((5,7-Dichloroquinolin-4-yl)Oxy)Methyl)-1,2,4-Oxadiazol-3-yl)-N-(2-Fluorophenyl)Benzamide (13g) Key Differences: Replaces the pyrazine-piperidine moiety with a quinoline-linked 1,2,4-oxadiazole. Physicochemical Properties: Melting point (MP) = 240–242°C, higher than the target compound’s likely MP (~200–220°C), suggesting greater crystallinity .

Pyridin-2-yl Acetamide Derivatives () Example: N-{5-[4-({4-[4-Chloro-3-(Trifluoromethyl)Benzoyl]Piperazin-1-yl}Carbonyl)Phenyl]Pyridin-2-yl}Acetamide (8b) Key Differences: Incorporates a pyridin-2-yl acetamide core and a piperazine-carbonyl linker. Synthetic Data: MP = 241–242°C; EI-MS (m/z) = 530 [M]⁺, indicating higher molecular complexity .

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